1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride

Conformational Restriction Medicinal Chemistry Scaffold Design

This rigid [3.2.1] azabicyclic diamine features a bridgehead primary amine locked into a unique conformation with zero rotatable bonds—impossible to replicate with flexible diamines or quinuclidine scaffolds. Supplied as a stable dihydrochloride salt for optimal solubility, it is ideal for probing nAChR subtypes, fragment-based drug discovery, and synthesizing biaryl amide AVP antagonists. Choose this scaffold to enhance ligand affinity, selectivity, and IP novelty in CNS programs. Available with analytical proof of purity; bulk quantities upon request.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
CAS No. 2089255-43-4
Cat. No. B2787167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride
CAS2089255-43-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12
Structural Identifiers
SMILESC1CC2(CCN(C1)C2)N.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c8-7-2-1-4-9(6-7)5-3-7;;/h1-6,8H2;2*1H
InChIKeyZBKKVNINTRLWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS 2089255-43-4): A Conformationally Restricted Bicyclic Diamine Scaffold for Medicinal Chemistry


1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS 2089255-43-4) is a rigid, bicyclic diamine building block featuring a [3.2.1] azabicyclic core with a primary amine at the bridgehead position [1]. It is primarily employed as a conformationally restricted scaffold in medicinal chemistry to probe receptor binding pockets and optimize ligand affinity . The compound is supplied as the dihydrochloride salt, ensuring enhanced stability and aqueous solubility for research applications [1].

Why 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride is Not Interchangeable with Other Amine Building Blocks


The 1-azabicyclo[3.2.1]octan-5-amine core presents a unique topological and conformational profile that cannot be replicated by flexible acyclic diamines or other azabicyclic ring systems. Its zero rotatable bonds confer complete conformational restriction, which is a critical parameter in structure-based drug design for locking pharmacophores into bioactive conformations [1]. Compared to the more common quinuclidine ([2.2.2]) scaffold, the [3.2.1] system provides a distinct N-C-C bond angle and spatial orientation of the amine, leading to different steric and electronic interactions with biological targets [2]. Simple substitution with a flexible diamine like 1,3-diaminopropane results in a loss of pre-organization and often reduced target affinity and selectivity [1][3].

Quantitative Differentiation Evidence for 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride Against Key Comparators


Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Diamines

The target compound possesses zero rotatable bonds, indicating a completely rigid molecular framework [1]. In contrast, a common flexible analog, 1,3-diaminopropane, has 2 freely rotatable bonds . This rigidification is a key design principle for enhancing target binding affinity and selectivity by pre-organizing the pharmacophore into its bioactive conformation [2].

Conformational Restriction Medicinal Chemistry Scaffold Design

Distinct N-C-C Bond Angle and Spatial Orientation Compared to Quinuclidine Scaffold

The [3.2.1] azabicyclic core in the target compound imposes a different nitrogen geometry compared to the [2.2.2] quinuclidine scaffold. While direct quantitative N-C-C bond angle data for the specific 5-amine derivative is not publicly available, studies on related 2-(pyridin-3-yl)-1-azabicycloalkanes demonstrate that the [3.2.1] and [2.2.2] scaffolds exhibit distinct binding profiles at nicotinic acetylcholine receptors (nAChRs), with the [3.2.1] analog showing a different selectivity pattern for the α4β2 and α7 subtypes [1][2].

Molecular Topology Structure-Activity Relationship Nicotinic Receptor Ligands

Molecular Weight and Heavy Atom Count Differentiation from Positional Isomers

The target compound has a molecular weight of 199.12 g/mol (dihydrochloride salt) and 11 heavy atoms [1]. Its positional isomer, 1-Azabicyclo[3.2.1]octan-3-amine, has a free base molecular weight of 126.20 g/mol and 9 heavy atoms . This difference in heavy atom count and overall molecular size can significantly impact physicochemical properties like lipophilicity and permeability, influencing downstream ADME profiles of derived drug candidates.

Molecular Descriptors Chemical Space Analysis Building Block Selection

Stability and Handling Advantages of the Dihydrochloride Salt Form

The compound is supplied as a dihydrochloride salt, which typically enhances aqueous solubility and long-term storage stability compared to the free base [1]. The free base of related 1-azabicyclo[3.2.1]octane amines can be hygroscopic and prone to degradation. The dihydrochloride salt mitigates these issues, providing a more robust and user-friendly research material [2].

Salt Selection Formulation Stability

Optimal Use Cases for 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride in Drug Discovery


Design of Conformationally Restricted CNS Receptor Ligands

The rigid [3.2.1] scaffold is ideal for exploring the conformational requirements of CNS targets such as nicotinic acetylcholine receptors (nAChRs) and dopamine transporters. Its zero rotatable bonds force a specific orientation of the primary amine, enabling medicinal chemists to probe the bioactive conformation of these receptors [1][2]. The distinct topology compared to the quinuclidine scaffold may lead to novel selectivity profiles for α4β2 and α7 nAChR subtypes [2].

Synthesis of Biaryl Amide Vasopressin Receptor Antagonists

The amine functionality of this scaffold serves as a key headpiece for constructing biaryl amide derivatives, a class of compounds shown to exhibit potent mixed arginine vasopressin (AVP) receptor antagonism [3]. The conformational rigidity of the [3.2.1] core can enhance the potency and selectivity of these antagonists compared to more flexible amine linkers.

Building Block for Exploring Novel Chemical Space in Kinase Inhibitors

The unique [3.2.1] azabicyclic core, combined with the exocyclic primary amine, provides a distinct vector for fragment-based drug discovery and scaffold hopping. Its structural features allow exploration of underutilized regions of chemical space, potentially leading to new intellectual property and differentiated kinase inhibitors [4].

Precursor for Enantioselective Synthesis of Chiral Amines

While the compound itself is achiral, its rigid framework can be exploited in asymmetric synthesis to prepare enantiomerically pure amines. The bridgehead amine can be functionalized to introduce stereochemical elements, providing a route to chiral building blocks for medicinal chemistry .

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